Home > Products > Screening Compounds P70649 > N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide
N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide - 2034524-19-9

N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide

Catalog Number: EVT-2802557
CAS Number: 2034524-19-9
Molecular Formula: C19H21FN4O3
Molecular Weight: 372.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GSK269962A: N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide

Compound Description: GSK269962A is a potent and selective Rho kinase (ROCK) inhibitor. It exhibits anti-inflammatory activity by blocking the production of cytokines like interleukin-6 and tumor necrosis factor-α. GSK269962A also induces vasorelaxation and reduces blood pressure in hypertensive rats.

Relevance: Although GSK269962A is not a direct structural analog of "N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide", it shares some key features. Both compounds contain substituted heterocyclic rings (pyrimidine in the target compound, imidazopyridine and oxadiazole in GSK269962A) connected to phenyl rings via amide and ether linkages. This general pattern of substituted heterocycles linked to aromatic systems through amide and ether functionalities makes these compounds structurally related.

SB-7720770-B: 4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Compound Description: Similar to GSK269962A, SB-772077-B is a potent ROCK inhibitor with anti-inflammatory and vasodilatory effects. It reduces blood pressure in both spontaneously hypertensive and DOCA salt-induced hypertensive rat models.

Relevance: SB-772077-B demonstrates even closer structural similarity to "N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide" than GSK269962A. Both compounds contain a pyrrolidine ring linked to a substituted heterocyclic system (pyrimidine in the target compound, imidazopyridine and oxadiazole in SB-772077-B) through an amide bond. The presence of this shared pyrrolidine-amide-heterocycle motif strongly suggests a structural relationship between these compounds.

CCT196969: 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea

Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of the RAF kinase. It displays limited brain distribution due to efflux by the breast cancer resistance protein (Bcrp).

Relevance: CCT196969, despite being a urea derivative, shares a common theme of substituted heterocycles linked to aromatic systems with "N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide". It contains a pyrazole ring connected to a fluorophenyl group and a dihydropyridopyrazine moiety through ether and urea linkages. This overall structural arrangement, featuring heterocycles and aromatic rings connected by various linkers, suggests a structural connection to the target compound.

LY3009120: 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea

Compound Description: LY3009120 is another panRAF inhibitor with limited brain distribution due to efflux by Bcrp. It exhibits good efficacy against melanoma cell lines.

Relevance: LY3009120 also contains a substituted pyrimidine ring, similar to the target compound "N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide". The pyrimidine in LY3009120 is part of a pyridopyrimidine structure connected to a fluorophenyl group via a urea linkage. This structural similarity, specifically the presence of a substituted pyrimidine ring, makes LY3009120 a related compound.

MLN2480: 4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-

Compound Description: MLN2480 is a panRAF inhibitor with higher brain distribution compared to CCT196969 and LY3009120. Efflux by Bcrp still limits its brain penetration.

Relevance: MLN2480 contains a pyrimidinecarboxamide group, which relates it structurally to "N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide" through the shared presence of a substituted pyrimidine ring. MLN2480 also features a thiazole ring and a chlorotrifluoromethylpyridine moiety, connected by amide linkages. While the overall structure is more complex than the target compound, the presence of the pyrimidine ring establishes a structural connection.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). Some analogs of CDPPB also potentiate the activity of mGluR1.

Relevance: While CDPPB lacks the pyrrolidine and pyrimidine rings found in "N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide", it shares a structural resemblance through the presence of a pyrazole ring connected to a phenyl ring via an amide bond. Both compounds also feature additional aromatic rings in their structures, further suggesting a relationship in terms of their chemical class and overall structural motif.

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is a positive allosteric modulator selective for mGluR1. It does not interact with the allosteric antagonist site of mGluR1, suggesting a distinct binding mechanism compared to mGluR1 antagonists.

Relevance: VU-71, similar to CDPPB, exhibits a structural relationship to "N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide" through the presence of a pyrazole ring linked to a phenyl ring via an amide bond. Both compounds incorporate aromatic rings and amide linkages as part of their core structures.

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a positive allosteric modulator of mGluR1. Like VU-71, it interacts with a binding site distinct from the allosteric antagonist site on mGluR1.

Relevance: Ro 67-7476 shares the pyrrolidine ring structural feature with "N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide". Although it lacks the pyrimidine and amide functionalities found in the target compound, the presence of the pyrrolidine ring, a relatively uncommon structural element, highlights a structural connection between these compounds.

ethyl diphenylacetylcarbamate (Ro 01-6128)

Compound Description: Ro 01-6128 is another positive allosteric modulator of mGluR1 that does not interact with the allosteric antagonist binding site.

Relevance: Ro 01-6128, despite being a carbamate derivative, shares a general structural resemblance to "N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide". Both compounds contain phenyl rings and carbonyl groups. This broad structural similarity, while not as specific as some other related compounds, suggests a connection in terms of their chemical class and overall structural motif.

butyl (9H-xanthene-9-carbonyl)carbamate (Ro 67-4853)

Compound Description: Ro 67-4853 also acts as a positive allosteric modulator of mGluR1, binding to a site distinct from the allosteric antagonist site.

Relevance: While Ro 67-4853, a carbamate derivative featuring a xanthene ring, does not share specific functional groups with "N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide", both compounds incorporate heterocyclic rings and carbonyl groups within their structures. This broad structural similarity suggests a potential relationship in terms of their chemical classes and overall structural characteristics.

Compound Description: This compound is used as a plant protection agent in combination with various herbicides, including quinoxaline derivatives.

Relevance: While this compound is significantly different from "N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide" in terms of specific functional groups, it shares some general structural features. Both compounds contain multiple aromatic rings and ether linkages. This suggests a possible, albeit distant, relationship in terms of their chemical classifications and overall structural characteristics.

Overview

N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has gained interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a pyrrolidine ring, a pyrimidine moiety with a fluorine substitution, and an acetamide group, which contribute to its biological activity and stability. The fluorinated pyrimidine enhances its metabolic stability, making it suitable for further research in drug development pathways, particularly in targeting cancer-related enzymes.

Source and Classification

The compound can be classified as a pyrimidine derivative and amide. Its structural complexity allows it to interact with various biological targets, making it a candidate for further investigation in pharmacological studies. The presence of the fluorine atom in the pyrimidine ring is particularly noteworthy as it may influence the compound's reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through cyclization reactions involving suitable precursors.
  2. Introduction of the Pyrimidine Moiety: The 6-ethyl-5-fluoropyrimidin-4-ol can be synthesized separately and then introduced to the pyrrolidine structure via etherification or similar reactions.
  3. Acylation Step: The final step involves acylating the resulting intermediate with acetic anhydride or another acylating agent to form the acetamide linkage.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide can be represented as follows:

C18H22FN3O3\text{C}_{18}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{3}

Structural Features

  • Pyrrolidine Ring: Contributes to the compound's cyclic structure.
  • Fluorinated Pyrimidine: Enhances biological activity and metabolic stability.
  • Acetamide Group: Provides potential for interactions with biological macromolecules.
Chemical Reactions Analysis

N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide can participate in various chemical reactions, including:

  1. Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
  2. Nucleophilic Substitution: The fluorine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for further derivatization.
  3. Reactions with Biological Targets: The compound may interact with enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways.
Mechanism of Action

The mechanism of action for N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide primarily involves its role as an inhibitor of various enzymes involved in cancer pathways. Preliminary studies suggest that this compound may bind to specific protein targets, disrupting their function and leading to decreased cell proliferation in cancerous tissues. Techniques such as molecular docking and enzyme inhibition assays are employed to elucidate these interactions and confirm binding affinities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

  • Stability: The presence of fluorine enhances metabolic stability.
  • Reactivity: Capable of participating in nucleophilic substitutions and hydrolysis reactions.

Relevant Data

Data regarding melting point, boiling point, and specific reactivity profiles are essential for understanding its behavior under different conditions.

Applications

N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide has several potential applications in scientific research:

  1. Cancer Research: As an inhibitor of key enzymes involved in tumor progression, it could be developed into a therapeutic agent.
  2. Drug Development: Its unique structural features make it a candidate for further optimization into more potent compounds.
  3. Biological Studies: Useful in studying enzyme interactions and mechanisms related to cancer biology.

Properties

CAS Number

2034524-19-9

Product Name

N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide

IUPAC Name

N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]acetamide

Molecular Formula

C19H21FN4O3

Molecular Weight

372.4

InChI

InChI=1S/C19H21FN4O3/c1-3-16-17(20)18(22-11-21-16)27-15-8-9-24(10-15)19(26)13-4-6-14(7-5-13)23-12(2)25/h4-7,11,15H,3,8-10H2,1-2H3,(H,23,25)

InChI Key

MPIKYGFODIAILC-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.